Product packaging for Benzo[a]pyrene-3,6-diol(Cat. No.:CAS No. 63148-10-7)

Benzo[a]pyrene-3,6-diol

Cat. No.: B1212835
CAS No.: 63148-10-7
M. Wt: 284.3 g/mol
InChI Key: MNYTULBCYDHGOF-UHFFFAOYSA-N
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Description

Overview of Benzo[a]pyrene (B130552) (BaP) Biotransformation Pathways

The biotransformation of benzo[a]pyrene is primarily carried out by phase I and phase II metabolizing enzymes. nih.gov Phase I reactions, largely mediated by the cytochrome P450 (CYP) family of enzymes, introduce or expose functional groups on the BaP molecule, increasing its water solubility. mdpi.comresearchgate.net This initial oxidation can lead to the formation of various metabolites, including epoxides, phenols, and dihydrodiols. mdpi.comnih.gov

One of the most well-studied pathways involves the formation of diol epoxides, such as benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which is a potent ultimate carcinogen known to form stable DNA adducts. mdpi.comwikipedia.org Another significant pathway involves the formation of quinones. nih.govacs.org Phenolic metabolites, such as 3-hydroxybenzo[a]pyrene, can be further oxidized to form quinones like benzo[a]pyrene-3,6-dione (B31473). inchem.org

The formation of benzo[a]pyrene-3,6-diol is intimately linked to the quinone pathway. It is formed by the reduction of its corresponding quinone, benzo[a]pyrene-3,6-dione. nih.gov This reduction can be facilitated by cellular reducing agents like NADH and glutathione (B108866) under anaerobic conditions. nih.gov

Significance of Hydroxylated and Quinone Metabolites in Academic Research

Hydroxylated and quinone metabolites of BaP are of significant interest to the scientific community due to their biological activities. Hydroxylated metabolites, or phenols, are precursors to further oxidation products and can also exert their own biological effects. oup.comnih.gov For instance, certain monohydroxylated metabolites of BaP have been shown to bind to estrogen receptors in vitro. nih.gov

Quinone metabolites are particularly noted for their ability to undergo redox cycling. nih.govnih.gov This process involves the alternating reduction of the quinone to a hydroquinone (B1673460) (diol) and its subsequent autooxidation back to the quinone. nih.gov This cycling can generate reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, which can lead to oxidative stress and damage to cellular macromolecules, including DNA. nih.gov The study of these metabolites is crucial for understanding the diverse mechanisms of BaP-induced toxicity.

Specific Focus on this compound as a Redox-Active Intermediate

This compound, as the reduced form of benzo[a]pyrene-3,6-dione, is a central player in a specific redox cycle. nih.gov Under aerobic conditions, this compound is rapidly autooxidized back to the dione (B5365651), a process that generates substantial amounts of hydrogen peroxide. nih.gov This reversible, one-electron oxidation-reduction process involves an intermediate semiquinone radical. nih.gov The continuous production of ROS through this catalytic cycle links cellular reducing equivalents, like NADH, to molecular oxygen. nih.gov This redox activity is believed to be a key mechanism behind the biological effects attributed to benzo[a]pyrene diones and their corresponding diols. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12O2 B1212835 Benzo[a]pyrene-3,6-diol CAS No. 63148-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[a]pyrene-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O2/c21-17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22)16-9-8-15(17)18(11)19(13)16/h1-10,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYTULBCYDHGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C(C=CC(=C54)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212496
Record name Benzo(a)pyrene-3,6-quinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63148-10-7
Record name Benzo(a)pyrene-3,6-quinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063148107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-3,6-quinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Transformations of Benzo a Pyrene 3,6 Diol

Enzymatic Formation of Benzo[a]pyrene-3,6-dione (B31473) Precursor

The formation of benzo[a]pyrene-3,6-diol is preceded by the generation of its oxidized counterpart, benzo[a]pyrene-3,6-dione. This conversion is catalyzed by specific enzyme systems within the body.

Role of Cytochrome P450 Enzymes (e.g., CYP1B1)

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, play a central role in the metabolism of benzo[a]pyrene (B130552). nih.gov Specifically, enzymes such as CYP1A1 and CYP1B1 are instrumental in oxidizing benzo[a]pyrene to a variety of metabolites, including quinones. oup.comnih.gov The formation of benzo[a]pyrene-3,6-dione is one of the outcomes of this metabolic process. oup.comnih.gov Human CYP1A1, for instance, has been shown to metabolize benzo[a]pyrene into seven different metabolites, one of which is benzo[a]pyrene-3,6-dione. nih.gov These enzymes introduce oxygen atoms into the benzo[a]pyrene structure, leading to the formation of reactive intermediates that can be further processed into diones.

Involvement of Peroxidases in Quinone Generation

In addition to cytochrome P450 enzymes, peroxidases also contribute to the generation of benzo[a]pyrene diones. nih.gov For example, lactoperoxidase, an enzyme found in airways, can convert benzo[a]pyrene into a mixture of its dione (B5365651) isomers: 1,6-, 3,6-, and 6,12-benzo[a]pyrene dione. nih.gov This enzymatic action represents an alternative pathway for the formation of the benzo[a]pyrene-3,6-dione precursor.

Reduction of Benzo[a]pyrene-3,6-dione to this compound

Once formed, benzo[a]pyrene-3,6-dione can undergo a reduction reaction to yield this compound. This conversion is facilitated by biological reducing agents and specific cellular conditions.

Biological Reductants (e.g., NAD(P)H, Glutathione (B108866), Cysteamine)

The reduction of benzo[a]pyrene-3,6-dione to its corresponding diol is readily accomplished by mild biological reductants. epa.govnih.gov Nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and glutathione are two such agents that can facilitate this conversion. epa.govnih.gov These molecules act as electron donors in the reduction reaction, converting the quinone structure of the dione into the hydroquinone (B1673460) form of the diol.

Anaerobic Conditions and Enzymatic Systems

The reduction of benzo[a]pyrene diones, including the 3,6-isomer, to their diol forms occurs under anaerobic conditions. epa.govnih.gov In the absence of oxygen, the metabolic balance shifts towards reduction. Enzymes such as NADH dehydrogenase can utilize benzo[a]pyrene diones as electron-acceptor substrates, contributing to their conversion to diols. epa.govnih.gov

Autoxidation and Redox Cycling of this compound

This compound is not a stable endpoint metabolite. It is highly susceptible to oxidation, particularly in the presence of oxygen, leading to a process known as redox cycling.

Upon exposure to air, this compound is very rapidly autooxidized back to benzo[a]pyrene-3,6-dione. epa.govnih.gov This interconversion between the diol and dione forms constitutes a reversible, univalent oxidation-reduction cycle. epa.govnih.gov This redox cycling is significant as it can lead to the continuous production of reactive oxygen species (ROS), such as hydrogen peroxide. epa.govnih.gov The cycle involves one-electron steps, with the formation of intermediate semiquinone radicals. epa.govnih.gov This regenerative process, where the dione is reduced to the diol and the diol is then oxidized back to the dione, can perpetuate cellular oxidative stress. nih.gov

Interactive Data Table: Enzymes and Reductants in this compound Metabolism

RoleMolecule/EnzymeFunction
Oxidation (Precursor Formation) Cytochrome P450 1A1 (CYP1A1)Catalyzes the oxidation of Benzo[a]pyrene to Benzo[a]pyrene-3,6-dione. nih.gov
Oxidation (Precursor Formation) Cytochrome P450 1B1 (CYP1B1)Involved in the metabolic activation of Benzo[a]pyrene to its quinone forms. oup.com
Oxidation (Precursor Formation) Peroxidases (e.g., Lactoperoxidase)Convert Benzo[a]pyrene into a mixture of diones, including the 3,6-isomer. nih.gov
Reduction NADHActs as a biological reductant, converting Benzo[a]pyrene-3,6-dione to this compound. epa.govnih.gov
Reduction GlutathioneA biological agent that readily reduces Benzo[a]pyrene-3,6-dione under anaerobic conditions. epa.govnih.gov
Redox Cycling NADH DehydrogenaseUtilizes Benzo[a]pyrene diones as electron-acceptor substrates, contributing to the redox cycle. epa.govnih.gov

Reoxidation to Benzo[a]pyrene-3,6-dione

The metabolic transformation of this compound (BaP-3,6-diol) is characterized by its facile reoxidation to its corresponding quinone, Benzo[a]pyrene-3,6-dione (BaP-3,6-dione). This conversion is a key step in a regenerative redox cycle. nih.govepa.gov BaP-3,6-diol is highly susceptible to autoxidation, meaning it is very rapidly oxidized back to the dione form upon exposure to air (molecular oxygen). nih.govepa.gov This oxidation process can also be facilitated by various biological agents. nih.gov The interconversion between the diol and dione forms proceeds through one-electron steps, involving an intermediate semiquinone radical which can be detected by electron spin resonance spectroscopy. nih.govepa.gov This reversible, univalent oxidation-reduction cycle allows for the continuous regeneration of the dione form from the diol, perpetuating the cycle as long as reducing agents and oxygen are available. nih.gov

Generation of Reactive Oxygen Species (ROS) during Redox Cycling

The redox cycling between BaP-3,6-diol and BaP-3,6-dione is a significant source of intracellular reactive oxygen species (ROS). nih.govresearchgate.netnih.gov The autoxidation of the diol to the dione is accompanied by the production of substantial amounts of hydrogen peroxide (H₂O₂). nih.govepa.gov The process involves one-electron transfers, which also transiently form other reactive oxygen species, such as the superoxide (B77818) radical (O₂⁻•) and the highly reactive hydroxyl radical (•OH). nih.govacs.org

This continuous production of ROS is a critical mechanism of benzo[a]pyrene's toxicity. epa.govnih.gov The process can be summarized as a futile cycle where the quinone (BaP-3,6-dione) is reduced to a hydroquinone (BaP-3,6-diol) by cellular reductants like NAD(P)H, which then rapidly autoxidizes back to the quinone, transferring electrons to molecular oxygen to create ROS. nih.govepa.govresearchgate.net This regenerative loop links cellular reducing equivalents (like NADH) and molecular oxygen in the continuous production of ROS, particularly hydrogen peroxide. nih.govepa.gov The resulting oxidative stress from these ROS is believed to be responsible for cellular damage, including DNA strand scission. nih.govepa.gov

Reactive Oxygen Species (ROS)Formation MechanismExperimental Evidence
Superoxide Radical (O₂⁻•) Transiently formed during the one-electron reduction of molecular oxygen in the autoxidation of BaP-3,6-diol. nih.govacs.orgInferred as a transient intermediate in the redox cycle and detected in related PAH-diol oxidations via inhibition by superoxide dismutase. nih.govacs.org
Hydrogen Peroxide (H₂O₂) Produced in substantial amounts during the autoxidation of BaP-3,6-diol back to BaP-3,6-dione. nih.govepa.govDirectly measured during autoxidation reactions; stoichiometric production with oxygen consumption observed in similar metabolic pathways. nih.govepa.govacs.org
Hydroxyl Radical (•OH) Likely formed transiently, potentially through Fenton-like reactions involving H₂O₂ and transition metals. nih.govacs.orgFormation is inferred from the detection of secondary spin adducts that are attenuated by catalase, implying an H₂O₂ precursor. nih.govacs.org

Interplay with Other BaP Metabolic Pathways (e.g., Diol-Epoxide, Radical Cation)

The metabolic activation of Benzo[a]pyrene (BaP) is complex, involving at least three major pathways that contribute to its toxicity and carcinogenicity: the diol-epoxide pathway, the radical cation pathway, and the quinone pathway (which involves BaP-3,6-diol). researchgate.net These pathways are not entirely independent and can influence one another.

The Diol-Epoxide Pathway: This is often considered the principal and most well-established pathway for BaP's potent carcinogenic activity. researchgate.net It involves a series of enzymatic reactions. First, Cytochrome P450 (CYP) enzymes metabolize BaP to BaP-7,8-epoxide. researchgate.net Epoxide hydrolase then converts this to BaP-7,8-dihydrodiol. nih.gov A second oxidation by CYP enzymes generates the ultimate carcinogen, Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). researchgate.netnih.gov BPDE is highly reactive and forms stable covalent adducts with DNA, leading to mutations and cancer initiation. nih.govnih.gov

The Radical Cation Pathway: This pathway involves a one-electron oxidation of the parent BaP molecule by enzymes like cytochrome P450, forming a BaP radical cation (BaP•⁺). nih.govnih.gov This radical cation is a reactive intermediate that can bind to DNA, forming depurinating adducts which are unstable and can lead to apurinic sites in the DNA, another form of genetic damage. nih.gov Importantly, this pathway serves as a direct link to the quinone pathway. Research has demonstrated that the BaP radical cation is an intermediate in the formation of BaP-diones, including BaP-1,6-dione and BaP-3,6-dione. nih.gov This indicates that one-electron oxidation is a mechanism for generating the quinone precursors to BaP-3,6-diol.

PathwayKey Reactive Intermediate(s)Primary Mechanism of Damage
Diol-Epoxide Pathway Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)Covalent binding to DNA, forming stable adducts. nih.govnih.gov
Radical Cation Pathway BaP Radical Cation (BaP•⁺)Formation of unstable, depurinating DNA adducts; precursor to BaP-diones. nih.gov
Quinone Pathway (involving BaP-3,6-diol) Semiquinone radicals, Reactive Oxygen Species (ROS)Oxidative stress from continuous ROS generation during redox cycling. nih.govepa.govnih.gov

Mechanisms of Molecular and Cellular Interaction of Benzo a Pyrene 3,6 Diol and Its Redox Cycle

Reactive Oxygen Species Generation and Oxidative Stress Induction

The redox cycling between benzo[a]pyrene-3,6-diol and benzo[a]pyrene-3,6-dione (B31473) is a continuous source of reactive oxygen species within the cell. This process involves one-electron transfer reactions, facilitated by cellular reducing agents such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), leading to the formation of a semiquinone radical intermediate. The subsequent autooxidation of this compound back to its dione (B5365651) form in the presence of molecular oxygen results in the production of various harmful ROS.

The one-electron reduction of benzo[a]pyrene-3,6-dione to a semiquinone radical is a key initial step in the redox cycle. This semiquinone radical can then transfer an electron to molecular oxygen (O₂), resulting in the formation of the superoxide (B77818) radical (O₂⁻). This reaction is a pivotal event in the propagation of oxidative stress induced by this compound. The continuous cycling ensures a sustained production of superoxide radicals as long as the diol and dione are present along with cellular reducing equivalents.

Substantial amounts of hydrogen peroxide (H₂O₂) are generated during the autooxidation of this compound. nih.govoup.com The superoxide radicals formed can undergo dismutation, either spontaneously or catalyzed by the enzyme superoxide dismutase (SOD), to produce hydrogen peroxide and molecular oxygen. This continuous production of H₂O₂ contributes significantly to the cytotoxic effects observed with benzo[a]pyrene (B130552) metabolites. oup.com

The generation of hydrogen peroxide sets the stage for the formation of the highly reactive hydroxyl radical (•OH). In the presence of transition metals like iron (Fe²⁺) through the Fenton reaction, hydrogen peroxide can be cleaved to form hydroxyl radicals. researchgate.net These radicals are extremely damaging to cellular macromolecules, including lipids, proteins, and nucleic acids, due to their high reactivity and lack of specific cellular defense mechanisms against them.

The continuous generation of ROS by the this compound/dione redox cycle overwhelms the cell's antioxidant defense systems, leading to a state of oxidative stress. nih.gov This imbalance disrupts the normal cellular redox homeostasis, characterized by the depletion of endogenous antioxidants such as glutathione (B108866) (GSH). nih.gov The altered redox state can trigger a cascade of cellular responses, including the activation of stress-related signaling pathways and damage to cellular components, ultimately contributing to cytotoxicity. oup.comacs.org

Reactive Oxygen SpeciesFormation MechanismCellular Impact
Superoxide Radical (O₂⁻) One-electron reduction of benzo[a]pyrene-3,6-dione to a semiquinone radical, followed by electron transfer to molecular oxygen.Initiates the cascade of ROS production and contributes to oxidative stress.
Hydrogen Peroxide (H₂O₂) Dismutation of superoxide radicals, either spontaneously or catalyzed by superoxide dismutase. nih.govoup.comA relatively stable ROS that can diffuse across membranes and lead to the formation of more potent radicals.
Hydroxyl Radical (•OH) Fenton reaction involving hydrogen peroxide and transition metals like iron. researchgate.netHighly reactive and causes indiscriminate damage to cellular macromolecules, including DNA, proteins, and lipids.

Nucleic Acid Modifications and Genomic Instability

Beyond the induction of oxidative stress, the redox cycle of this compound contributes to genomic instability through direct and indirect damage to nucleic acids. The reactive intermediates and products of this cycle can covalently bind to DNA, forming adducts that can lead to mutations if not properly repaired.

The oxidation of this compound to the electrophilic benzo[a]pyrene-3,6-dione is a critical activation step for the formation of DNA adducts. As an o-quinone, benzo[a]pyrene-3,6-dione is a reactive molecule capable of alkylating DNA. oup.com

One significant pathway involves the covalent binding of benzo[a]pyrene-3,6-dione to the purine (B94841) bases of DNA, with a preference for guanine (B1146940) residues. oup.com This reaction leads to the formation of stable DNA adducts. The formation of these bulky adducts can distort the DNA double helix, interfering with critical cellular processes such as DNA replication and transcription. If these adducts are not removed by the cell's DNA repair machinery, they can lead to mispairing of bases during replication, resulting in permanent mutations in the genetic code. researchgate.net

Another pathway for DNA modification is through the ROS generated during the redox cycle. Oxidative damage to DNA by species such as the hydroxyl radical can lead to the formation of lesions like 8-oxo-2'-deoxyguanosine (8-oxodG), which is a common biomarker for oxidative stress and is known to be mutagenic.

Adduct/Lesion TypeFormation PathwayConsequence for Genomic Stability
Benzo[a]pyrene-3,6-dione-DNA Adducts Covalent binding of the electrophilic benzo[a]pyrene-3,6-dione to DNA bases, particularly guanine. oup.comFormation of bulky lesions that can block DNA replication and transcription, leading to mutations.
Oxidative DNA Lesions (e.g., 8-oxodG) Damage to DNA bases by reactive oxygen species, such as hydroxyl radicals, generated from the redox cycle.Can cause mispairing during DNA replication, leading to point mutations.

DNA Strand Scission Mechanisms

The redox cycling of this compound and its dione counterpart is a direct mechanism for inducing DNA strand scission. nih.gov Benzo[a]pyrene diones, when incubated with DNA, cause strand breaks. nih.gov This damaging process is propagated by reduced oxygen species, such as hydrogen peroxide, which are generated in significant quantities during the autooxidation of the diol to the dione. nih.gov The continuous production of ROS through this enzymatic and auto-oxidative cycling links NADH and molecular oxygen, fueling the ongoing generation of DNA-damaging agents. nih.gov

While the redox cycle provides a direct route to strand breaks via oxidative damage, other metabolites of the parent compound, benzo[a]pyrene (BaP), such as benzo[a]pyrene diol epoxide (BPDE), induce strand scission through different mechanisms. nih.govnih.gov For BPDE, strand scission occurs in a small fraction (approximately 1%) of DNA alkylation events. nih.govnih.gov The kinetics of this process suggest a multi-step reaction, with evidence strongly supporting a mechanism involving the formation of apurinic/apyrimidinic (AP) sites followed by strand scission. nih.gov Unstable phosphotriester formation has also been implicated as a potential, though less directly supported, mechanism for the nicking of the DNA backbone. nih.govnih.gov

Induction of Specific DNA Mutations (e.g., Frameshift Mutations)

The DNA damage caused by benzo[a]pyrene metabolites, if not properly repaired, can lead to specific and characteristic mutations. The most well-documented mutations are associated with the ultimate carcinogen BPDE, which primarily forms covalent adducts at the N2 position of guanine. nih.govpnas.org These bulky adducts frequently lead to G:C to T:A transversions. aacrjournals.org In studies analyzing the exomes of human mammary epithelial cells exposed to BaP, approximately 70% of the induced mutations were C:G>A:T transversions, a signature that matches the somatic mutation pattern observed in the lung tumors of smokers. nih.gov The majority of these BaP-induced mutations (over 90%) occur at C:G base pairs, which is consistent with guanine being the principal target for BPDE-DNA adduct formation. nih.gov

Mutational hotspots within the p53 tumor suppressor gene have been identified at codons 157, 248, and 249, which are sites of slow nucleotide excision repair and preferential binding for BPDE. aacrjournals.org The damage at these sites often results in the characteristic G:C to T:A transversions linked to carcinogens in tobacco smoke. aacrjournals.org

Activation of DNA Repair Pathways and Potential for Aberrant Repair

The cellular response to DNA damage induced by benzo[a]pyrene metabolites involves the activation of multiple DNA repair pathways. The bulky DNA adducts formed by BPDE are primarily repaired by the nucleotide excision repair (NER) pathway. pnas.orgoup.comresearchgate.net NER is a highly conserved process that recognizes and removes a wide variety of DNA lesions that distort the helix. researchgate.net

In addition to NER, exposure to BaP and its metabolites can induce DNA double-strand breaks (DSBs), which in turn activate corresponding repair pathways. nih.gov These include homologous recombination (HR) and non-homologous end joining (NHEJ). nih.gov Studies have demonstrated a significant increase in HR frequency following BaP exposure in vitro. nih.govresearchgate.net

However, these repair processes are not always error-free. Aberrant DNA repair can contribute significantly to the toxic and carcinogenic mechanisms of BaP. nih.govresearchgate.net If the damage is extensive or the repair machinery is compromised, errors can be introduced into the DNA sequence, leading to mutations. Furthermore, some studies suggest that BaP exposure can actually repress NER activity, potentially hindering the cell's ability to correctly repair the damage. airitilibrary.com This combination of inducing significant DNA damage while potentially compromising the fidelity and efficacy of repair pathways highlights the compound's potent genotoxicity.

Table 1: DNA Repair Pathways Activated by Benzo[a]pyrene Metabolites

Repair Pathway Type of Damage Repaired Key Findings
Nucleotide Excision Repair (NER) Bulky DNA adducts (e.g., BPDE-guanine adducts) The primary pathway for removing BPDE-induced adducts. pnas.orgoup.com BaP exposure may also repress NER activity. airitilibrary.com
Homologous Recombination (HR) DNA Double-Strand Breaks (DSBs) HR frequency is significantly increased following exposure to BaP. nih.govresearchgate.net

| Non-Homologous End Joining (NHEJ) | DNA Double-Strand Breaks (DSBs) | Associated with the repair of BaP-induced DSBs in vivo. nih.gov |

Modulation of Gene Expression and Cellular Signaling

Activation of Dioxin Response Elements (DRE) and Anti-oxidant Response Elements (ARE)

Benzo[a]pyrene-3,6-quinone (3,6-BPQ), the redox partner of this compound, has been shown to activate specific transcriptional pathways by interacting with key response elements in gene promoter regions. Research demonstrates that 3,6-BPQ activates both Dioxin Response Elements (DREs), also known as Xenobiotic Response Elements (XREs), and Anti-oxidant Response Elements (AREs), also known as Electrophile Response Elements (EpREs). nih.gov

Interestingly, the activity of 3,6-BPQ shows some specificity compared to its isomer, 1,6-BPQ. Studies in human mammary epithelial cells found that 3,6-BPQ exhibited greater DRE-activating activity than 1,6-BPQ, whereas the opposite was true for the activation of AREs. nih.gov

Induction of Oxidative Stress-Associated Genes (e.g., HMOX1, GCLC, GCLM, SLC7A11)

Consistent with its ability to activate AREs and engage in redox cycling, benzo[a]pyrene-3,6-quinone is a potent inducer of genes associated with the oxidative stress response. nih.gov Exposure of human mammary epithelial cells to 3,6-BPQ leads to the increased expression of several key oxidative stress-related genes. nih.gov These include:

HMOX1 (Heme Oxygenase 1)

GCLC (Glutamate-Cysteine Ligase Catalytic Subunit)

GCLM (Glutamate-Cysteine Ligase Modifier Subunit)

SLC7A11 (Solute Carrier Family 7 Member 11)

The induction of these genes represents a cellular defense mechanism against the oxidative damage generated by the compound's redox activity. nih.gov

Regulation of Phase II Enzyme Genes (e.g., NQO1, NQO2, ALDH3A1) and PAH Metabolizing Genes (e.g., CYP1B1, EPHX1, AKR1C1)

Beyond the core oxidative stress response, benzo[a]pyrene-3,6-quinone also modulates the expression of a suite of genes involved in the metabolism and detoxification of xenobiotics, including polycyclic aromatic hydrocarbons (PAHs). nih.gov

This regulation includes the induction of Phase II detoxification enzyme genes, such as:

NQO1 (NAD(P)H Quinone Dehydrogenase 1)

NQO2 (NAD(P)H Quinone Dehydrogenase 2)

ALDH3A1 (Aldehyde Dehydrogenase 3 Family Member A1)

Furthermore, 3,6-BPQ influences the expression of genes responsible for metabolizing PAHs themselves. nih.gov This can be a double-edged sword, as some of these enzymes are involved in both the detoxification and the bioactivation of compounds like benzo[a]pyrene. nih.govresearchgate.net Regulated genes in this category include:

CYP1B1 (Cytochrome P450 Family 1 Subfamily B Member 1)

EPHX1 (Epoxide Hydrolase 1)

AKR1C1 (Aldo-Keto Reductase Family 1 Member C1)

Table 2: Gene Expression Modulated by Benzo[a]pyrene-3,6-quinone

Gene Category Specific Genes Induced Primary Function
Oxidative Stress-Associated HMOX1, GCLC, GCLM, SLC7A11 Cellular defense against oxidative damage. nih.gov
Phase II Detoxification Enzymes NQO1, NQO2, ALDH3A1 Detoxification of quinones and other xenobiotics. nih.gov

| PAH Metabolizing Enzymes | CYP1B1, EPHX1, AKR1C1 | Metabolism and bioactivation/detoxification of PAHs. nih.gov |

Impact on Cellular Growth and Survival Pathways (e.g., EGF Receptor Activation)

The redox cycle of this compound involves its oxidation to the corresponding benzo[a]pyrene-3,6-quinone (3,6-BPQ). This quinone form, through its participation in redox cycling, can generate reactive oxygen species (ROS), which in turn activate critical cellular signaling pathways promoting cell proliferation and survival. nih.govnih.govaacrjournals.org A primary target of this mechanism is the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth. aacrjournals.orgnih.gov

In human mammary epithelial cells (MCF-10A), 3,6-BPQ has been shown to induce the phosphorylation of the EGFR at multiple tyrosine residues, including Y845, Y992, Y1068, and Y1086. nih.govnih.gov This phosphorylation is indicative of receptor activation. This transactivation of the EGFR initiates a cascade of downstream signaling events that are crucial for cell proliferation. nih.gov

Activated EGFR serves as a docking site for various signaling proteins. One such protein is Phospholipase C-gamma1 (PLC-γ1), whose phosphorylation is correlated with the phosphorylation of tyrosine-Y992 on the EGFR. nih.govnih.gov Furthermore, the activation of the EGFR by 3,6-BPQ leads to the activation of several Signal Transducers and Activators of Transcription (STATs), including STAT-1, STAT-3, STAT-5a, and STAT-5b. nih.govnih.gov Following activation, STAT5 has been observed to translocate to the nucleus. nih.govnih.gov The activation of STAT-3, in particular, is noted for its role in oncogenesis by promoting cell proliferation and inhibiting apoptosis. nih.gov

A key difference between EGFR activation by its natural ligand, EGF, and by 3,6-BPQ has been observed. While EGF signaling leads to the rapid internalization and disappearance of EGFR from the cell surface, signaling induced by 3,6-BPQ results in the sustained presence of EGFR on the cell membrane, leading to prolonged transactivation of the receptor and its downstream pathways. nih.govnih.gov This sustained signaling may contribute to the growth-promoting activities associated with benzo[a]pyrene metabolites. nih.gov

Pathway ComponentEffect of Benzo[a]pyrene-3,6-quinone (3,6-BPQ)Specific FindingsReferences
EGF Receptor (EGFR)Phosphorylation (Activation)Induces phosphorylation at tyrosine residues Y845, Y992, Y1068, and Y1086. Leads to prolonged receptor presence on the cell surface compared to EGF ligand. nih.govnih.gov
Phospholipase C-gamma1 (PLC-γ1)Phosphorylation (Activation)Phosphorylation correlates with EGFR phosphorylation at Y992. nih.govnih.gov
STAT-1, STAT-3, STAT-5a, STAT-5bActivationSTAT-3 activation contributes to oncogenesis. STAT5 translocates to the nucleus upon activation. nih.govnih.gov
Erk1,2Phosphorylation (Activation)Demonstrated through increased reporter activity confirming enhanced Erk1,2 activity. aacrjournals.org
AktPhosphorylation (Activation)Concentration-dependent phosphorylation observed. aacrjournals.org

Interference with Hypoxia-Inducible Factor 1α (HIF-1α) Pathways

Benzo[a]pyrene-3,6-dione (BPQ), the oxidized product of this compound, has been found to interfere with the Hypoxia-Inducible Factor 1α (HIF-1α) pathway. nih.gov HIF-1 is a critical transcription factor in cellular adaptation to hypoxia and plays a significant role in tumor angiogenesis by regulating the expression of Vascular Endothelial Growth Factor (VEGF). nih.gov

In human lung adenocarcinoma A549 cells, BPQ was shown to inhibit VEGF expression in a dose-dependent manner. nih.gov This inhibition occurs at the transcriptional level through the hypoxia-inducible factor 1 (HIF-1) binding site on the VEGF promoter. nih.gov The mechanism involves a specific decrease in the protein levels of the HIF-1α subunit, while the HIF-1β subunit remains unaffected. nih.gov

Further investigation revealed that BPQ does not affect the mRNA level of HIF-1α, indicating that the regulation occurs at the post-transcriptional level. nih.gov The reduction in HIF-1α protein is due to an increase in its proteasome-dependent degradation. nih.gov This accelerated degradation is facilitated by the disruption of the association between HIF-1α and Heat Shock Protein 90 (Hsp90), a chaperone protein that is crucial for maintaining the stability of HIF-1α. nih.gov By promoting the degradation of HIF-1α, BPQ effectively inhibits its ability to drive the expression of target genes like VEGF. nih.gov

Target Molecule/PathwayEffect of Benzo[a]pyrene-3,6-dione (BPQ)MechanismReferences
Vascular Endothelial Growth Factor (VEGF)Inhibited expressionInhibition of VEGF transcriptional activation via the HIF-1 binding site. nih.gov
HIF-1α proteinDecreased expressionDoes not inhibit HIF-1α mRNA levels, but increases proteasome-dependent protein degradation. nih.gov
HIF-1β proteinNo change in expressionThe effect is specific to the HIF-1α subunit. nih.gov
HIF-1α and Hsp90 AssociationDisruptedDisruption of this association leads to decreased HIF-1α stability and increased degradation. nih.gov

Interactions with Other Cellular Macromolecules (e.g., Proteins)

Metabolites of benzo[a]pyrene, including diols and their subsequent diol epoxides, are known to covalently bind to various cellular macromolecules, including proteins. nih.govnih.gov These interactions are not random; rather, they exhibit a significant degree of specificity for particular proteins, especially those within the nucleus. nih.govnih.gov

Studies using hamster embryo cells have shown that metabolites of benzo[a]pyrene bind to nuclear proteins. nih.gov Specifically, metabolites derived from 7,8-dihydroxy-7,8-dihydro-B[a]P primarily target histones H3 and H2A. nih.gov In contrast, derivatives of 9,10-dihydroxy-9,10-dihydro-B[a]P heavily label a protein with mobility similar to histone H1, with less significant binding to other non-histone proteins. nih.gov

Further research using isolated nuclei and specific enantiomers of anti-B[a]P diol epoxide revealed stereospecific interactions. The (+) enantiomer was found to modify both histones H2A and H3. nih.gov However, the (-) enantiomer showed a much lower affinity for histone H3, modifying mainly histone H2A. nih.gov This stereoselectivity suggests that the structural conformation of both the metabolite and the protein target are critical determinants of the binding interaction. nih.govnih.gov The specific modification of these chromosomal proteins can have significant implications for chromatin structure and gene expression.

Benzo[a]pyrene MetaboliteTarget Protein(s)Observed InteractionReferences
Metabolites of 7,8-dihydroxy-7,8-dihydro-B[a]PHistones H3 and H2AMajor targets for binding in hamster embryo cells. nih.gov
Metabolites of 9,10-dihydroxy-9,10-dihydro-B[a]PHistone H1-like protein, other non-histone proteinsHeavy labeling of H1-like protein, minor labeling of others. nih.gov
(+) enantiomer of anti-B[a]P diol epoxideHistones H2A and H3Modifies both histones. nih.gov
(-) enantiomer of anti-B[a]P diol epoxideHistone H2A, Histone H3Modifies mainly H2A, with much lower affinity for H3. nih.gov

In Vitro and in Vivo Model System Investigations of Benzo a Pyrene 3,6 Diol Bioactivity

Cellular Model Systems

In vitro studies using cellular models are fundamental to understanding the specific molecular and cellular effects of Benzo[a]pyrene-3,6-diol and its related metabolites. These systems allow for controlled investigations into cytotoxicity, genotoxicity, and alterations in cellular signaling pathways.

Mammalian Cell Lines (e.g., Human Bronchoalveolar H358 Cells, MCF-10A Human Mammary Epithelial Cells, CHO 3-6 Cell Line)

Mammalian cell lines are critical tools for investigating the bioactivity of BaP metabolites in a human-relevant context.

Human Bronchoalveolar H358 Cells: Studies on this human lung cell line have shown that Benzo[a]pyrene (B130552) is metabolized into various compounds, including Benzo[a]pyrene-3,6-dione (B31473), the oxidized form of the diol. nih.govnih.govacs.org The formation of B[a]P-3,6-dione was found to be immediate and did not require prior induction of metabolic enzymes by agents like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). nih.govnih.gov This suggests that its production is mediated by a constitutively active peroxidase pathway, which is not inducible in the same manner as the P450 enzymes responsible for forming other BaP metabolites. nih.govnih.govacs.org The consistent formation of this metabolite highlights a persistent pathway for generating redox-active species in lung cells.

MCF-10A Human Mammary Epithelial Cells: Research using the non-tumorigenic MCF-10A cell line has provided significant insights into the tumor-promoting activities of the this compound/quinone redox couple. Studies have demonstrated that Benzo[a]pyrene-3,6-quinone (3,6-BPQ) can generate superoxide (B77818) anions and hydrogen peroxide, leading to oxidative stress. nih.govaacrjournals.org This production of ROS was shown to transactivate the epidermal growth factor receptor (EGFR), a key pathway in cell proliferation. nih.govaacrjournals.org Consequently, exposure to 3,6-BPQ resulted in increased activity of EGFR and downstream signaling molecules, leading to an increase in cell number even in the absence of growth factors. nih.govaacrjournals.org These findings indicate that the redox cycling of the this compound/quinone pair can mimic growth factor signaling and promote proliferation in human mammary epithelial cells. aacrjournals.org

Cell LineKey Findings Related to this compound/dione (B5365651)Research Focus
H358 Immediate formation of B[a]P-3,6-dione via a non-inducible peroxidase pathway. nih.govnih.govMetabolite Profiling, Metabolic Pathways
MCF-10A B[a]P-3,6-quinone generates ROS, activates the EGFR pathway, and increases cell proliferation. nih.govaacrjournals.orgCell Proliferation, Oxidative Stress, Signal Transduction
CHO B[a]P oxidation products, including the 3,6-quinone, induce sister chromatid exchange (SCE). inchem.orgGenotoxicity, Cytotoxicity

CHO 3-6 Cell Line: While direct studies on this compound are limited in this cell line, research on the parent compound's metabolites has shown genotoxic effects. Oxidation products of BaP, including the 1,6-, 3,6-, and 6,12-quinones, were found to induce sister chromatid exchanges (SCE) in Chinese hamster V79 cells, a cell line related to CHO cells. inchem.org This indicates that the redox cycling associated with the 3,6-diol can lead to chromosomal damage.

Yeast Models (e.g., Saccharomyces cerevisiae) for Genetic Requirements and Stress Response

The yeast Saccharomyces cerevisiae serves as a powerful model organism for dissecting the genetic basis of cellular responses to toxic compounds. Functional toxicology approaches in yeast have been used to assess the genetic requirements for cellular resistance to the parent compound, Benzo[a]pyrene. berkeley.edufrontiersin.org These studies have identified that key cellular processes involved in the response to BaP include DNA damage and repair, as well as redox homeostasis and oxidative stress. frontiersin.orgnih.gov The formation of hydroquinones, such as this compound, is known to contribute to the perturbation of cellular redox homeostasis by generating ROS. frontiersin.org This suggests a mode of action for BaP and its metabolites in yeast that is similar to that observed in mammals, involving both DNA damage and oxidative stress. frontiersin.orgnih.gov

Cultured Hamster Cells for Cytotoxicity Studies

Studies utilizing cultured hamster cells, such as the Chinese hamster V79 lung cell line, have been instrumental in evaluating the cytotoxicity and mutagenicity of BaP and its metabolites. inchem.org As mentioned previously, oxidation products of BaP, including the 3,6-quinone, were shown to cause sister chromatid exchanges, a marker of genotoxicity. inchem.org These findings in hamster cells corroborate the evidence of DNA damage observed in other cellular systems.

Animal Model Systems

Animal models are essential for understanding the complex, systemic effects of this compound and its parent compound in vivo. These models allow for the investigation of DNA damage, repair mechanisms, and tissue-specific responses within a whole organism.

Animal ModelOrgan/TissueKey Findings Related to BaP ExposureImplication for B[a]P-3,6-diol
Mouse LungBaP exposure alters gene expression related to inflammation, DNA damage response, and carcinogenesis. nih.govmaastrichtuniversity.nlContributes to the oxidative stress component of BaP-induced lung toxicity.
Mouse ThymusMetabolites of BaP can induce DNA damage and apoptosis in primary thymus cells. researchgate.netThe ROS generated by the 3,6-diol/quinone couple can contribute to genotoxicity and cell death in immune cells.
Rat SkinTopical BaP application disrupts epidermal structure, induces oxidative stress, and alters local immune responses. nih.govmdpi.comLikely contributes to oxidative stress and inflammation in the skin.
Rat LiverBaP is metabolized, leading to DNA adduct formation and genotoxicity. mdpi.comThe liver is a primary site of metabolism where the 3,6-diol would be formed, contributing to local oxidative stress.

Studies on Specific Organ and Tissue Responses in Model Organisms (e.g., Lung, Thymus)

Lung: The lung is a primary target for BaP-induced carcinogenesis, especially following inhalation. nih.gov Studies in mice have shown that BaP exposure leads to significant changes in gene expression profiles in the lungs, affecting pathways related to B-cell receptor signaling, inflammation, and DNA damage response. nih.gov Furthermore, pulmonary inflammation has been shown to increase the genotoxicity of BaP. maastrichtuniversity.nl The continuous generation of ROS by the this compound/quinone redox couple within lung tissue is a likely contributor to the sustained inflammatory and damaging environment that promotes cancer development. nih.gov

Thymus: The thymus, a critical organ for T-cell development, is also susceptible to damage from BaP metabolites. In vitro studies using primary mouse thymus cells have shown that BaP metabolites can induce DNA damage and apoptosis. researchgate.net The immunosuppressive effects of BaP are well-documented, and the generation of oxidative stress by metabolites like the 3,6-diol can contribute to the toxicity observed in immune cells, potentially impairing immune surveillance and function.

Experimental Designs and Methodological Considerations

The bioactivity of this compound, a metabolite of the well-known environmental carcinogen benzo[a]pyrene (B[a]P), is a subject of scientific inquiry aimed at understanding its specific role in the toxicological profile of its parent compound. Investigations in in vitro and in vivo model systems are crucial for elucidating its mechanisms of action. Methodological considerations for studying this particular diol involve carefully designed exposure regimens, assessment of its impact on DNA repair pathways, and the integration of computational and experimental data.

Exposure Regimens and Concentration-Response Studies in Model Systems

Detailed experimental data on specific exposure regimens and comprehensive concentration-response studies for this compound are not extensively available in the public domain. However, based on studies of the parent compound, B[a]P, and its other metabolites, a framework for such investigations can be outlined.

Typically, in vitro studies would involve exposing various cell lines, such as human lung carcinoma cells (A549), human bladder cancer cells (T24), or human hepatoma cells (HepG2), to a range of concentrations of this compound. nih.gov The selection of cell lines is critical as different cell types exhibit varying metabolic capacities and sensitivities to chemical insults. nih.gov

A key aspect of these studies is the determination of a concentration-response relationship, where various endpoints such as cytotoxicity, genotoxicity, and alterations in cellular signaling pathways are measured. For instance, studies on B[a]P have shown that the genotoxic response can vary significantly between cell lines and concentrations, with some cell lines exhibiting a bell-shaped dose-response curve for DNA adduct formation. nih.gov Similar carefully designed studies would be necessary to characterize the bioactivity of this compound.

Table 1: Illustrative Experimental Design for Concentration-Response Studies of this compound

ParameterDescriptionExample
Cell Lines Human cell lines from target organs of B[a]P toxicity.A549 (lung), HepG2 (liver), HT-29 (colon) nih.gov
Concentration Range A series of increasing concentrations to identify dose-dependent effects.0.1 µM, 1 µM, 10 µM, 25 µM, 50 µM, 100 µM
Exposure Duration Varied time points to assess acute and chronic effects.24 hours, 48 hours, 72 hours
Endpoints Cellular and molecular markers of toxicity.Cell viability (MTT assay), DNA damage (Comet assay), Apoptosis (Caspase-3 activity) researchgate.netresearchgate.net

Assessment of Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) Pathways

Benzo[a]pyrene and its metabolites are known to cause DNA damage, including double-strand breaks (DSBs), which are critical lesions that can lead to genomic instability and carcinogenesis. nih.govresearchgate.net The cellular response to DSBs involves the activation of two major repair pathways: homologous recombination (HR) and non-homologous end joining (NHEJ). nih.gov

While direct studies assessing the specific impact of this compound on HR and NHEJ pathways are limited, research on the parent compound, B[a]P, provides a strong rationale for such investigations. In vitro studies have shown that exposure to B[a]P can lead to an increase in the frequency of homologous recombination. nih.govresearchgate.net Furthermore, in vivo studies have demonstrated that B[a]P exposure can affect the expression of genes involved in both HR and NHEJ pathways, such as ATM, Xrcc5, and Xrcc6. nih.gov

To specifically assess the role of this compound, researchers would need to employ targeted assays. For example, cell-based reporter assays can be used to quantify the efficiency of HR and NHEJ in the presence of the compound. Additionally, the expression and activation of key proteins in these pathways, such as RAD51 for HR and DNA-PKcs for NHEJ, could be evaluated using techniques like Western blotting and immunofluorescence.

Table 2: Methodologies for Assessing HR and NHEJ Pathway Modulation by this compound

PathwayAssessment MethodKey Markers
Homologous Recombination (HR) DR-GFP reporter assayRAD51 foci formation, BRCA1 phosphorylation
Non-Homologous End Joining (NHEJ) EJ5-GFP reporter assayDNA-PKcs autophosphorylation, Ku70/80 expression

Integration of In Vitro and In Silico Approaches for Predictive Modeling

The integration of experimental in vitro data with in silico or computational approaches is a powerful strategy for predictive toxicology. While specific predictive models for this compound are not widely reported, the framework for such an approach is well-established for related compounds like B[a]P.

In silico methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be used to predict the potential bioactivity and toxicity of this compound based on its chemical structure. researchgate.net For example, computational models can predict the interaction of the diol with biological targets like the aryl hydrocarbon receptor (AhR) or DNA.

These computational predictions can then be validated and refined using targeted in vitro experiments. For instance, if an in silico model predicts that this compound binds to a specific receptor, this can be tested experimentally using ligand-binding assays. Conversely, in vitro data on the cytotoxicity and genotoxicity of the compound can be used to build more accurate predictive in silico models. This iterative process of integrating computational and experimental data can accelerate the understanding of the toxicological profile of this compound and reduce the reliance on animal testing.

Table 3: Integrated In Vitro and In Silico Approaches

ApproachDescriptionApplication for this compound
In Silico Modeling Computational prediction of biological activity based on chemical structure.Predicting binding affinity to nuclear receptors, estimating DNA reactivity.
In Vitro Validation Experimental testing of in silico predictions in cellular models.Measuring receptor activation, quantifying DNA adduct formation.
Predictive Modeling Development of computational models based on integrated data.Creating a predictive model for the genotoxic potential of this compound.

Future Research Directions and Unanswered Questions

Elucidation of Specific Enzymatic Systems Governing Benzo[a]pyrene-3,6-diol Formation and Redox Cycling

The formation of this compound is intrinsically linked to the metabolism of its precursor, Benzo[a]pyrene-3,6-dione (B31473). This dione (B5365651) is a known metabolite of B[a]P, formed through pathways involving cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, as well as aldo-keto reductases (AKRs). tandfonline.comoup.comnih.gov The subsequent reduction of the dione to this compound can be carried out by NAD(P)H:quinone oxidoreductases (like DT-diaphorase) and potentially other cellular reductants. nih.gov However, the diol is unstable and can rapidly auto-oxidize back to the dione, creating a futile redox cycle that generates reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. nih.gov

Future research must move beyond this general understanding to elucidate the specific enzymatic systems that dominate in different tissues and cellular compartments. Key unanswered questions include:

What is the relative contribution of specific CYP and AKR isoforms to the initial formation of Benzo[a]pyrene-3,6-dione in target organs like the lungs and mammary glands?

Which specific reductases, beyond DT-diaphorase, are most efficient at converting the dione to the diol in vivo?

How is the balance between enzymatic reduction and auto-oxidation regulated within the cell? Understanding the kinetics and cellular conditions that favor the diol's existence, even transiently, is crucial for determining its direct biological effects versus those mediated solely by the ROS produced during redox cycling.

Enzyme FamilyRole in this compound PathwaySpecific Isoforms ImplicatedResearch Focus
Cytochrome P450 (CYP) Catalyze the initial oxidation of B[a]P to precursors of the 3,6-dione. tandfonline.comCYP1A1, CYP1B1 nih.govQuantifying isoform-specific contributions in different tissues.
Aldo-Keto Reductase (AKR) Mediate the oxidation of B[a]P dihydrodiols to o-quinones. nih.govAKR1C1-1C4 Determining the role in forming specific dione precursors.
NAD(P)H:Quinone Oxidoreductase Reduce the 3,6-dione to this compound. nih.govDT-diaphoraseIdentifying other key reductases and their regulation.

Comprehensive Understanding of Novel Molecular Targets and Downstream Signaling Pathways

The ROS generated from the redox cycling of the Benzo[a]pyrene-3,6-dione/diol couple is known to activate critical signaling pathways. Research has shown that the precursor quinones can induce tyrosine phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and activate downstream survival pathways such as Akt and extracellular signal-regulated kinase (Erk), promoting cell proliferation. nih.govaacrjournals.org This activation appears to be dependent on ROS, as it can be attenuated by antioxidants. nih.govaacrjournals.org Furthermore, these quinones can activate transcription factors through dioxin response elements (DRE) and antioxidant response elements (ARE), suggesting a broad impact on gene expression. nih.gov

Despite these findings, a comprehensive map of the molecular targets and signaling cascades specifically perturbed by the this compound redox cycle is incomplete. Future investigations should aim to:

Identify novel protein targets for either direct modification by the diol/quinone or indirect modification via ROS. This includes exploring effects on other receptor tyrosine kinases, protein phosphatases, and transcription factors.

Characterize the full downstream consequences of EGFR transactivation, moving beyond proliferation to investigate impacts on cell migration, apoptosis resistance, and inflammation.

Determine if this compound or its dione can form covalent adducts with proteins or DNA, and if so, to characterize these adducts and their biological stability and consequences. While the focus has often been on diol-epoxide adducts, the reactivity of quinone/diol systems warrants further study. acs.org

Development of Advanced Analytical Techniques for Low-Level Detection and Chemical Speciation in Complex Biological Matrices

A major impediment to understanding the precise role of this compound is its inherent instability and low steady-state concentrations in vivo. Current analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been successfully used to quantify the more stable precursor, Benzo[a]pyrene-3,6-dione. However, detecting the transient diol itself within complex biological matrices like tissue homogenates, cellular extracts, or biofluids remains a significant analytical challenge.

The development of advanced analytical techniques is a critical future direction. Research efforts should be prioritized to:

Create ultra-sensitive mass spectrometry-based methods with improved limits of detection (LOD) capable of measuring femtomolar or even attomolar concentrations expected in biological systems. nih.govcdc.gov

Develop novel derivatization or "trapping" strategies that can stabilize the diol at the point of collection, converting it into a more stable product for subsequent analysis. This would provide a more accurate measure of its formation.

Improve chromatographic separation techniques to achieve chemical speciation, allowing for the unambiguous differentiation of this compound from its numerous isomers (e.g., other B[a]P-diols) and its precursor quinone.

Adapt techniques like nano-LC-MS to analyze minute sample volumes, such as those from specific subcellular fractions or single cells, to understand the spatial distribution of diol formation.

Analytical TechniqueCurrent ApplicationFuture Development for this compound
HPLC with UV/Radiometric Detection Quantifying B[a]P-diones in cellular extracts. Limited utility for the unstable diol without derivatization.
LC-MS/MS High-accuracy quantification of B[a]P-diones and other stable metabolites. Improving sensitivity and developing methods for direct, rapid detection of the transient diol.
Chemical Derivatization Not widely applied for this specific diol.Creating novel reagents to "trap" and stabilize the diol for accurate quantification.
High-Resolution Mass Spectrometry Characterizing adducts of other B[a]P metabolites. nih.govLowering detection limits to measure endogenous levels of the diol.

Integration of Multi-Omics Data for Systems-Level Understanding of Biological Responses

The biological impact of a reactive metabolite like this compound is unlikely to be confined to a single pathway. A systems-level approach is necessary to capture the full spectrum of its effects. Studies on the parent compound, B[a]P, have already demonstrated the power of multi-omics approaches, revealing widespread perturbations in lipid, mitochondrial, and amino acid metabolism. nih.gov Similar integrated analyses are needed to isolate the specific contribution of the 3,6-diol/dione redox cycle.

Future research should focus on integrating data from multiple "omics" platforms following exposure to Benzo[a]pyrene-3,6-dione (as the precursor to the diol):

Transcriptomics: To identify entire gene networks and pathways dysregulated by the redox cycling, moving beyond the known ARE/DRE target genes.

Proteomics: To quantify changes in protein expression and identify post-translational modifications (e.g., oxidation, phosphorylation) induced by ROS and downstream signaling.

Metabolomics: To map the global metabolic shifts resulting from mitochondrial stress and enzymatic pathway disruption. nih.govresearchgate.net

Epigenomics: To investigate whether the redox cycle can influence epigenetic marks, such as DNA methylation or histone modifications, leading to long-term changes in gene expression. dntb.gov.ua

Advanced Computational Modeling for Predicting Reactivity, Molecular Interactions, and Biological Pathways

Given the experimental difficulties in studying a highly reactive and transient species, advanced computational modeling offers a powerful complementary approach. In silico methods are already being used to model the behavior of other B[a]P metabolites, such as the diffusion and reaction of benzo[a]pyrene (B130552) diol epoxide (BPDE) and in physiologically-based pharmacokinetic (PBPK) models. diva-portal.orgnih.govresearchgate.net

This approach should be extended and refined for this compound. Future computational research should include:

Quantum Mechanics (QM) Modeling: To predict the intrinsic reactivity of the diol and its one-electron oxidation products, calculating redox potentials and the energetics of ROS formation.

Molecular Dynamics (MD) Simulations: To model the interaction of the diol and its dione precursor with the active sites of key enzymes (e.g., CYPs, AKRs, DT-diaphorase). This can help rationalize substrate specificity and metabolic rates.

Docking Studies: To identify potential off-target binding sites on proteins, which could represent novel molecular targets.

Systems Biology Modeling: To integrate experimental multi-omics data into quantitative pathway models. This can help predict the dynamic cellular response to the redox stress imposed by the diol/dione cycle and identify critical nodes that determine cell fate.

These computational tools can generate testable hypotheses, guide experimental design, and help interpret complex biological data, ultimately accelerating our understanding of this potent metabolite.

Q & A

Q. What are the key metabolic pathways of Benzo[a]pyrene-3,6-diol in mammalian systems, and how can researchers experimentally validate these pathways?

  • Methodological Answer : this compound undergoes phase I and II metabolism, primarily in liver microsomes. Key enzymes include cytochrome P450 (CYP1A1) and DT-diaphorase. To validate pathways:
  • In vitro assays : Use liver microsomes from 3-methylcholanthrene-treated rats to study quinone reduction and glucuronidation .
  • Enzyme inhibition studies : Apply selective inhibitors (e.g., dicumarol for DT-diaphorase) to isolate metabolic contributions .
  • LC-MS/MS : Quantify metabolites like glucuronide conjugates and monitor redox cycling intermediates .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of synthesized this compound derivatives?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm regioselectivity and functional group placement in synthetic derivatives .
  • High-Performance Liquid Chromatography (HPLC) : Optimize reverse-phase columns (C18) with UV/Vis detection to assess purity (>95%) and resolve stereoisomers .
  • Mass Spectrometry (MS) : Employ ESI-MS to verify molecular weights and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Containment : Use Class I, Type B biological safety hoods to prevent airborne exposure .
  • Decontamination : Clean spills with wet methods or HEPA-filtered vacuums; avoid dry sweeping .
  • Personal Protective Equipment (PPE) : Follow OSHA standards (29 CFR 1910.132) for gloves, lab coats, and respirators when handling powdered forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic studies of this compound, such as conflicting roles of CYP450 isoforms versus DT-diaphorase?

  • Methodological Answer :
  • Enzyme-specific assays : Compare microsomal fractions from CYP1A1-induced vs. non-induced models to isolate isoform activity .
  • Kinetic analysis : Calculate KmK_m and VmaxV_{max} for quinone reductase activity under varying NADPH concentrations to assess DT-diaphorase dominance .
  • Cross-species validation : Test human hepatocyte models to evaluate interspecies metabolic discrepancies .

Q. What experimental strategies optimize the synthesis of this compound derivatives with enhanced solubility for biological assays?

  • Methodological Answer :
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to improve solubility during coupling reactions .
  • Protecting groups : Introduce tert-butyl or acetyl groups to shield hydroxyl moieties, enhancing stability in aqueous buffers .
  • pH-controlled recrystallization : Adjust pH to 6–7 to precipitate pure derivatives while minimizing hydrolysis .

Q. What molecular mechanisms link this compound to HIF-1α degradation, and how can these pathways be experimentally modulated?

  • Methodological Answer :
  • Hypoxia-mimetic assays : Treat cells with CoCl₂ to stabilize HIF-1α, then quantify degradation via Western blot after exposure to this compound .
  • siRNA knockdown : Silence proteasomal components (e.g., 26S proteasome) to confirm ubiquitin-dependent HIF-1α degradation .
  • VEGF ELISA : Measure VEGF secretion in conditioned media to correlate HIF-1α activity with angiogenic effects .

Q. How should researchers address gaps in ecotoxicological data for this compound, particularly for species like Daphnia magna?

  • Methodological Answer :
  • Read-across approaches : Use toxicity data from structurally related PAHs (e.g., benzo[a]pyrene) to estimate LC₅₀ values .
  • Microcosm studies : Expose soil/water systems to this compound and monitor bioaccumulation in benthic organisms .
  • QSAR modeling : Develop quantitative structure-activity relationships using existing data from fathead minnows or algae .

Q. What experimental designs reconcile discrepancies between in vitro and in vivo carcinogenicity models for this compound?

  • Methodological Answer :
  • Dose-response alignment : Match in vitro concentrations to tissue-specific bioavailability metrics from rodent dermal studies .
  • Genotoxicity assays : Combine Comet (single-cell gel electrophoresis) and micronucleus tests to compare DNA damage across models .
  • Metabolite profiling : Use LC-HRMS to identify active carcinogens (e.g., diol-epoxides) in both cell cultures and animal tissues .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[a]pyrene-3,6-diol
Reactant of Route 2
Benzo[a]pyrene-3,6-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.